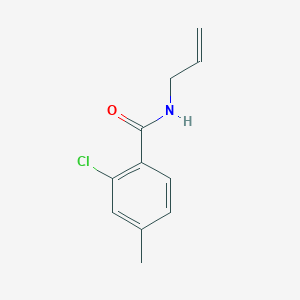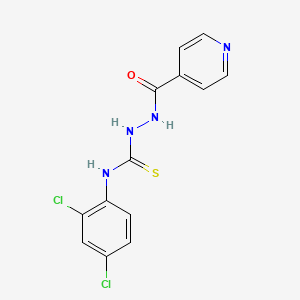![molecular formula C16H15Cl2NO2S B4611348 N-(2,5-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4611348.png)
N-(2,5-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide
Overview
Description
N-(2,5-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2S and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0200553 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One notable application of compounds related to N-(2,5-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide is in the field of antimicrobial agents. For example, derivatives of rhodanine-3-acetic acid, which share a similar structural framework, have been synthesized and evaluated for their potential antimicrobial properties. These derivatives demonstrated activity against a range of pathogens, including mycobacteria and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
Enzyme Inhibition
Another research area focuses on the synthesis of novel heterocyclic compounds derived from similar chemical structures, which have been investigated for their potential to inhibit enzymes like lipase and α-glucosidase. These enzyme inhibitors could have implications for the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Synthetic Applications
Compounds similar to this compound also find applications in synthetic chemistry. For example, benzyl N-acetylcarbamate potassium salts, which can be related to the compound , serve as versatile reagents for the synthesis of N-alkylacetamides and carbamates, highlighting their utility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Antitumor and Antiproliferative Activity
Additionally, there's research into bioactive heterocycles containing motifs similar to this compound for their antiproliferative activity. These compounds target tubulin, showing potential as antitumor agents by inducing cell cycle arrest and apoptosis (Fu et al., 2018).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-13-5-2-11(3-6-13)9-22-10-16(20)19-15-8-12(17)4-7-14(15)18/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIFRKSWSQVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4611269.png)



![{2-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4611321.png)
![3-cyclopropyl-N~5~-{2-[(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4611326.png)

![2-morpholin-4-yl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;dihydrochloride](/img/structure/B4611339.png)
![1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4611340.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4611342.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4611356.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4611360.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4611364.png)
